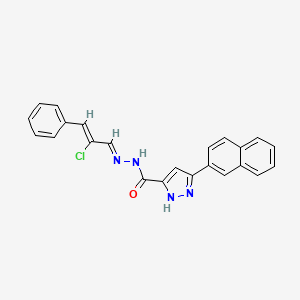

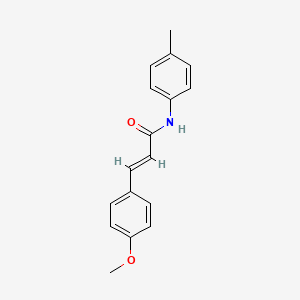

![molecular formula C40H30F12N10O2 B11694582 4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)

4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo es un compuesto orgánico complejo que presenta un núcleo de piperazina unido a dos anillos de triazina, cada uno sustituido con grupos hexafluoropropan-2-iloxi y difenilamina.

Métodos De Preparación

La síntesis de 4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo implica múltiples pasos. La ruta sintética general incluye los siguientes pasos:

Formación del núcleo de piperazina: Esto se puede lograr haciendo reaccionar piperazina con reactivos apropiados para introducir los sustituyentes deseados.

Uniones de los anillos de triazina: Los anillos de triazina se introducen a través de reacciones de sustitución nucleofílica, donde el núcleo de piperazina reacciona con derivados de triazina.

Introducción de grupos hexafluoropropan-2-iloxi: Este paso implica la reacción del compuesto intermedio con hexafluoropropan-2-ol en condiciones adecuadas.

Unión de grupos difenilamina:

Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar el rendimiento y la pureza.

Análisis de las Reacciones Químicas

4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para producir productos reducidos.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la descomposición de los anillos de triazina y la formación de productos más simples.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases, agentes oxidantes y agentes reductores. Los productos principales formados dependen de las condiciones específicas de reacción y de la naturaleza de los sustituyentes involucrados.

Análisis De Reacciones Químicas

4-{4-[4-(Diphenylamino)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl]piperazin-1-yl}-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized triazine derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of triazine rings.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hexafluoropropan-2-yl groups are replaced by other functional groups under specific conditions.

Aplicaciones Científicas De Investigación

4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo de acción de 4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Los objetivos moleculares y las vías exactas involucrados dependen del contexto biológico específico y de la naturaleza de los sustituyentes en los anillos de triazina.

Comparación Con Compuestos Similares

Los compuestos similares a 4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo incluyen otros derivados de piperazina y compuestos basados en triazina. Algunos ejemplos son:

1,1’-([1,1’-Bifenil]-4,4’-diil)bis(3-aril-5-fenilformazanos): Estos compuestos tienen características estructurales similares y se utilizan en diversas aplicaciones químicas y biológicas.

6,6’-[piperazina-1,4-diilbis(metileno)]bis[3,5-di(terc-butil)-1,2-benzoquinona]: Este compuesto es otro derivado de piperazina con propiedades y aplicaciones únicas.

La singularidad de 4,4’-bis(6-[(1,1,1,3,3,3-hexafluoropropan-2-il)oxi]-N,N-difenil-1,3,5-triazin-2-amina)-1,4-piperazinadiilo reside en su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C40H30F12N10O2 |

|---|---|

Peso molecular |

910.7 g/mol |

Nombre IUPAC |

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-[4-[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-N,N-diphenyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C40H30F12N10O2/c41-37(42,43)29(38(44,45)46)63-35-55-31(53-33(57-35)61(25-13-5-1-6-14-25)26-15-7-2-8-16-26)59-21-23-60(24-22-59)32-54-34(58-36(56-32)64-30(39(47,48)49)40(50,51)52)62(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |

Clave InChI |

IXXUNMJLFDBNRA-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(=NC(=N5)OC(C(F)(F)F)C(F)(F)F)N(C6=CC=CC=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

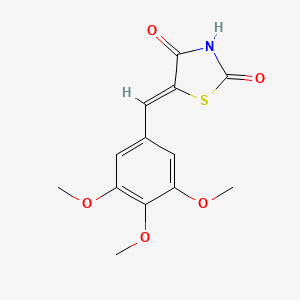

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11694499.png)

![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11694514.png)

![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694521.png)

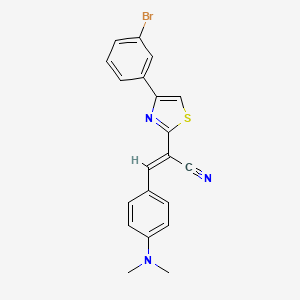

![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11694559.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)

![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)

![5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694589.png)